![molecular formula C10H16ClNO3 B2976173 1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride CAS No. 2490375-45-4](/img/structure/B2976173.png)

1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

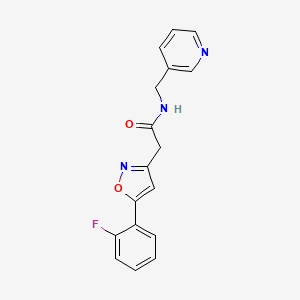

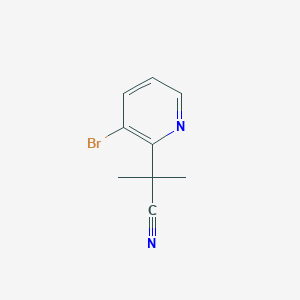

The compound “1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid;hydrochloride” is a complex organic molecule with a molecular weight of 193.63 . It is a derivative of bicyclo[2.1.1]hexane .

Synthesis Analysis

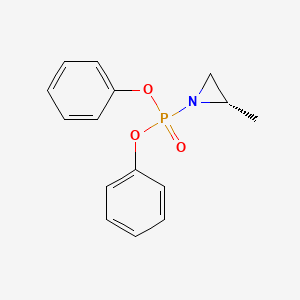

The synthesis of such compounds involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO3.ClH/c8-3-7-1-4 (2-7)5 (11-7)6 (9)10;/h4-5H,1-3,8H2, (H,9,10);1H . This indicates that the compound has a complex structure with multiple rings and functional groups.Chemical Reactions Analysis

The compound can be involved in various chemical reactions due to its complex structure. The use of photochemistry allows for the creation of new building blocks via [2 + 2] cycloaddition . This opens up a wide range of possibilities for further derivatization and transformations .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 193.63 . The compound’s IUPAC name is 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Approaches

Researchers have developed novel synthetic pathways to create conformationally rigid spiro-linked amino acids, analogs of this compound. These methodologies utilize starting compounds such as 3-methylenecyclobutanecarboxylic acid and its derivatives to synthesize new spiro[2.3]hexane amino acids. These compounds are considered promising modulators of GABAergic cascades in the human central nervous system due to their conformationally restricted analogs of γ-aminobutyric acid (GABA) (Yashin et al., 2017). Similarly, another study focused on the synthesis of non-natural spiro-linked amino acids from 3-methylidenecyclobutanecarbonitrile, highlighting the diverse applications of these rigid analogs of glutamic acid and lysine (Yashin et al., 2019).

Applications in Synthesis and Biological Activity

The spirocyclic and bicyclic frameworks of these compounds serve as versatile intermediates in organic synthesis, leading to the creation of molecules with potential biological activity. For example, spirocyclic dipeptides of 1-amino-1-cyclohexanecarboxylic acid have been synthesized and shown to exhibit activity in the Chick Embryotoxicity Screening Test, indicating the potential biological relevance of these compounds (Vinšová et al., 1994). Furthermore, the synthesis of the first representatives of spiro-1λ6-isothiazolidine-1,1,4-triones illustrates the chemical diversity achievable with spirocyclic frameworks and their potential utility in developing novel chemical entities with unique properties (Dobrydnev et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c11-6-8-4-9(5-8,7(12)13)10(14-8)2-1-3-10;/h1-6,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTYLTMDMPQHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3(CC(C3)(O2)CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2976091.png)

![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2976093.png)

![2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2976095.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2976096.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2976097.png)

![7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2976108.png)

![(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2976109.png)

![N-(3-chloro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2976110.png)